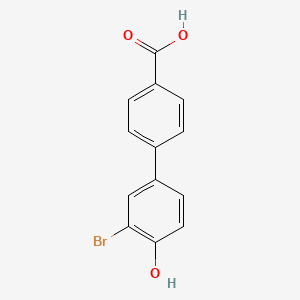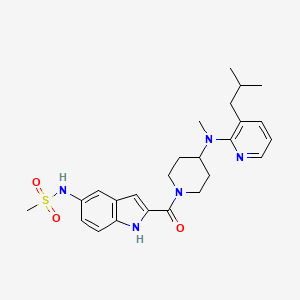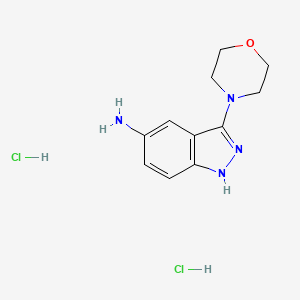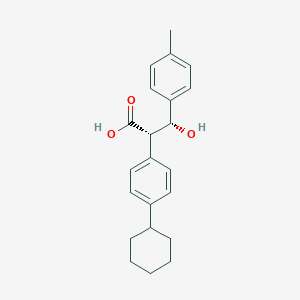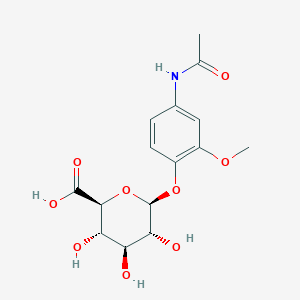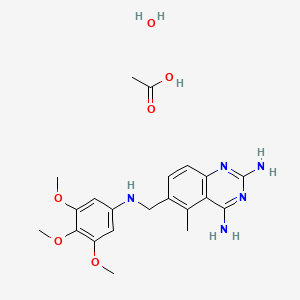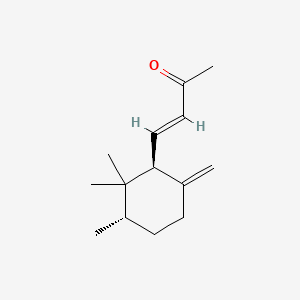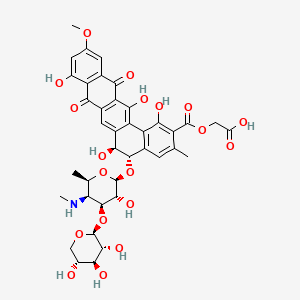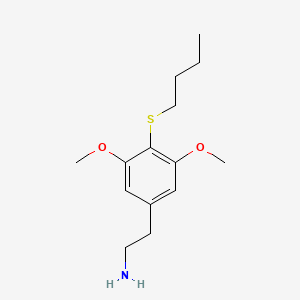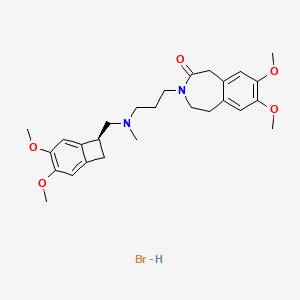
Ivabradine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ivabradine hydrobromide is a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It is a pacemaker current inhibitor that reduces the heart rate by selectively inhibiting the pacemaker current in the sinoatrial node. This compound is particularly beneficial for patients who cannot tolerate beta blockers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ivabradine hydrobromide typically starts from 3-(2-bromo-4,5-dimethoxy-phenyl)-propionitrile. The process involves several steps, including the reaction of iodopropyl-benzazepinone derivative with (S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine, followed by hydrogenation to obtain the final product .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques to ensure high yield and purity. The process includes crystallization and purification steps to obtain the compound in its desired crystalline form .
Chemical Reactions Analysis
Types of Reactions
Ivabradine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ivabradine N-oxide, while reduction may yield this compound .
Scientific Research Applications
Ivabradine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of pacemaker current inhibition.
Biology: It is used to investigate the physiological effects of heart rate reduction.
Medicine: It is used in clinical trials to evaluate its efficacy in treating heart-related conditions.
Industry: It is used in the pharmaceutical industry for the production of heart rate-lowering medications
Mechanism of Action
Ivabradine hydrobromide exerts its effects by selectively inhibiting the pacemaker current in the sinoatrial node. This inhibition slows the diastolic depolarization slope of sinoatrial node cells, thereby reducing the heart rate. The molecular targets involved include hyperpolarization-activated cyclic nucleotide-gated channels, which are responsible for the pacemaker current .
Comparison with Similar Compounds
Similar Compounds
Beta blockers: These compounds also reduce heart rate but have different mechanisms of action and side effects.
Calcium channel blockers: These compounds reduce heart rate by inhibiting calcium influx into cardiac cells.
Uniqueness
Ivabradine hydrobromide is unique in its selective inhibition of the pacemaker current without affecting other ion channels. This selective action results in fewer side effects compared to beta blockers and calcium channel blockers .
Properties
CAS No. |
1190604-70-6 |
|---|---|
Molecular Formula |
C27H37BrN2O5 |
Molecular Weight |
549.5 g/mol |
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrobromide |
InChI |
InChI=1S/C27H36N2O5.BrH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1 |
InChI Key |
ZVSIMBFKBQCPEX-ZMBIFBSDSA-N |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Br |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-(125I)iodanyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate](/img/structure/B15192129.png)

